molecular formula C16H11BrClN3OS B4603160 N-(2-bromophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea

N-(2-bromophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B4603160
M. Wt: 408.7 g/mol
InChI Key: GVTRYNNNGKEKHL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of 2-bromoaniline with 4-(4-chlorophenyl)-1,3-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds

Scientific Research Applications

N-(2-bromophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce cell death through apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea
  • N-(2-chlorophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
  • N-(2-bromophenyl)-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea

Uniqueness

N-(2-bromophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea is unique due to the specific combination of bromophenyl, chlorophenyl, and thiazolyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS/c17-12-3-1-2-4-13(12)19-15(22)21-16-20-14(9-23-16)10-5-7-11(18)8-6-10/h1-9H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTRYNNNGKEKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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